molecular formula C18H19NO3S B4588062 butyl 4-{[3-(2-thienyl)acryloyl]amino}benzoate

butyl 4-{[3-(2-thienyl)acryloyl]amino}benzoate

Cat. No.: B4588062
M. Wt: 329.4 g/mol
InChI Key: LIGYHAJEXQOUBI-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butyl 4-{[3-(2-thienyl)acryloyl]amino}benzoate is a useful research compound. Its molecular formula is C18H19NO3S and its molecular weight is 329.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 329.10856464 g/mol and the complexity rating of the compound is 417. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photoinitiated Polymerization

Research on nitroxide-mediated photopolymerization introduces a compound with a chromophore group linked to the aminoxyl function, showcasing its decomposition under UV irradiation to generate corresponding radicals. This methodology illustrates the potential of using butyl 4-{[3-(2-thienyl)acryloyl]amino}benzoate in photopolymerization processes, given its structural compatibility with chromophore-linked compounds (Guillaneuf et al., 2010).

Photoinitiators and Radical Sources

The study on acylgermanes as efficient photoinitiators reveals the photophysical properties and reactions of these compounds, including their application in polymerization and generation of Ge-centered radicals. Such research underscores the significance of acrylate derivatives in developing new photoinitiator systems (Neshchadin et al., 2013).

Synthesis of Derivatives and Monomers

The synthesis of new 4-substituted but-2-enolide derivatives through reactions with (substituted benzylidene) benzene-1,4-diamine exemplifies the chemical versatility and potential for creating multifunctional dendrimers or polymers from acrylate-based compounds. This area of research highlights the adaptability and utility of this compound in synthesizing new polymeric materials (Altaee & Al-Sabawi, 2021).

Liquid Crystal Elastomers

Investigations into liquid crystal elastomers using mesogens with polymerizable side chains provide insights into creating materials with muscle-like mechanical properties. Such studies indicate the potential of incorporating this compound into the design and synthesis of anisotropic materials with unique physical properties (Thomsen et al., 2001).

Controlled Radical Polymerization

Research on controlled radical polymerization of acrylamides demonstrates the ability to synthesize homopolymers with specific properties. This area could be relevant to the use of this compound in controlled polymerization settings to achieve polymers with desired characteristics (Mori et al., 2005).

Properties

IUPAC Name

butyl 4-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3S/c1-2-3-12-22-18(21)14-6-8-15(9-7-14)19-17(20)11-10-16-5-4-13-23-16/h4-11,13H,2-3,12H2,1H3,(H,19,20)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIGYHAJEXQOUBI-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.